Cas no 1205748-90-8 (Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Z2687203972
- Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
-
- MDL: MFCD14582640
- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-8-11(15)5-4-10(12)9-16/h4-5,8H,6-7,9,15H2,1-3H3
- InChIKey: YTLWAUXRZLJQAH-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CCOC2C=C(C=CC=2C1)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 264.14739250 g/mol
- どういたいしつりょう: 264.14739250 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 264.32
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 64.8
Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-316161-0.05g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95.0% | 0.05g |
$226.0 | 2025-03-19 | |
Enamine | EN300-316161-5.0g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-316161-0.25g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
Enamine | EN300-316161-5g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95% | 5g |
$2816.0 | 2023-11-13 | |
Enamine | EN300-316161-1g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95% | 1g |
$971.0 | 2023-11-13 | |
Aaron | AR01BWAA-1g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95% | 1g |
$1361.00 | 2025-02-09 | |
A2B Chem LLC | AW33574-5g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95% | 5g |
$3000.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017514-1g |
tert-Butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95% | 1g |
¥5971.0 | 2023-02-25 | |
Enamine | EN300-316161-2.5g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-316161-0.5g |
tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |
1205748-90-8 | 95.0% | 0.5g |
$758.0 | 2025-03-19 |
Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報
Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: A Comprehensive Overview
The compound Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 1205748-90-8) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrobenzoxazepines, which are known for their structural diversity and potential biological activities. The benzoxazepine core of this molecule is a fused bicyclic system comprising a benzene ring and an oxazepine ring. The tetrahydro designation indicates that the oxazepine ring is partially saturated, adding complexity to its structure and potentially enhancing its pharmacokinetic properties.
Recent studies have highlighted the importance of tetrahydrobenzoxazepines in drug discovery. These compounds are being explored for their potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The 8-amino substitution in this compound is particularly interesting as it may confer additional functional groups that can interact with biological systems. The tert-butyl ester group attached to the carboxylic acid moiety suggests that this compound may have been designed to improve its bioavailability or stability during preclinical testing.
The synthesis of Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves a multi-step process that typically includes cyclization reactions and functional group transformations. Researchers have employed various strategies to optimize the synthesis of such complex molecules. For instance, recent advancements in catalytic asymmetric synthesis have enabled the construction of chiral centers within the tetrahydrobenzoxazepine framework with high enantioselectivity. This has significant implications for drug development since chirality often plays a critical role in determining a compound's pharmacological activity.
In terms of biological activity, this compound has been studied for its potential as a central nervous system (CNS) agent. The tetrahydrobenzoxazepine scaffold is known to exhibit affinity for certain neurotransmitter systems, making it a promising candidate for treating neurological disorders such as anxiety or depression. Preclinical studies have demonstrated that analogs of this compound can modulate serotonin and dopamine receptors, which are key targets in CNS drug discovery.
Moreover, the tert-butyl ester group may influence the pharmacokinetic profile of this compound by affecting its absorption and metabolism. Recent research has emphasized the importance of esterification in improving drug delivery systems. For example, ester prodrugs can enhance solubility and reduce toxicity while maintaining therapeutic efficacy. This makes Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate an attractive candidate for further investigation in drug development pipelines.
Another area of interest lies in the potential use of this compound as a building block for constructing more complex molecular architectures. The versatility of the tetrahydrobenzoxazepine core allows for further functionalization at various positions on the ring system. For instance, substitution at the amino group or other positions could lead to derivatives with enhanced selectivity or potency against specific biological targets.
In conclusion, Tert-butyl 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure and potential biological activities make it a subject of ongoing research interest. As advancements in synthetic methodologies and biological screening continue to evolve
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